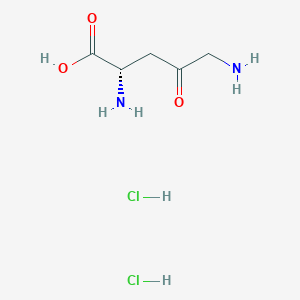
(S)-2,5-Diamino-4-oxopentanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,5-Diamino-4-oxopentanoic acid dihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Diamino-4-oxopentanoic acid dihydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of amino groups, selective oxidation, and subsequent deprotection steps. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
(S)-2,5-Diamino-4-oxopentanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, play a critical role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a range of amino acid derivatives.
科学的研究の応用
(S)-2,5-Diamino-4-oxopentanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a precursor for biologically active molecules.
Medicine: It has potential therapeutic applications, including as a drug intermediate and in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (S)-2,5-Diamino-4-oxopentanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and modulating enzyme activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
Similar compounds to (S)-2,5-Diamino-4-oxopentanoic acid dihydrochloride include:
L-Glutamic acid: A naturally occurring amino acid with similar structural features.
L-Ornithine: Another amino acid with comparable properties and applications.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of multiple functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
特性
分子式 |
C5H12Cl2N2O3 |
|---|---|
分子量 |
219.06 g/mol |
IUPAC名 |
(2S)-2,5-diamino-4-oxopentanoic acid;dihydrochloride |
InChI |
InChI=1S/C5H10N2O3.2ClH/c6-2-3(8)1-4(7)5(9)10;;/h4H,1-2,6-7H2,(H,9,10);2*1H/t4-;;/m0../s1 |
InChIキー |
OYEIFWSSHAWONL-FHNDMYTFSA-N |
異性体SMILES |
C([C@@H](C(=O)O)N)C(=O)CN.Cl.Cl |
正規SMILES |
C(C(C(=O)O)N)C(=O)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(S)-2-((2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12941113.png)





![7-Methyl-4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12941137.png)
![N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide](/img/structure/B12941139.png)

